molecular formula C15H17N3O B15331284 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B15331284
M. Wt: 255.31 g/mol
InChI Key: JCDBNCSXWALKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets within biological systems. This interaction can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What makes 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole unique is its combination of the tetrahydropyridine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H17N3O/c1-12-16-15(19-17-12)14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-8H,5,9-11H2,1H3

InChI Key

JCDBNCSXWALKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CCCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.